molecular formula C13H21NO5 B3047792 2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid CAS No. 1445951-31-4

2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid

Cat. No.: B3047792
CAS No.: 1445951-31-4
M. Wt: 271.31
InChI Key: SJCCDENKKVENNT-LPEHRKFASA-N
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Description

This compound is a bicyclic pyrrolidine derivative featuring a fused furo-pyrrolidine core, a tert-butoxycarbonyl (Boc) protecting group at the 5-position, and an acetic acid side chain at the 2-position. Its molecular formula is C₁₃H₂₁NO₅ (MW: 271.31 g/mol), with stereochemical specificity at the 2S,3aS,6aS positions . The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, making it valuable in pharmaceutical intermediates and peptidomimetics .

Properties

IUPAC Name

2-[(2S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-8-4-9(5-11(15)16)18-10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCCDENKKVENNT-LPEHRKFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](O[C@@H]2C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114782
Record name 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aR,6aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-31-4
Record name 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aR,6aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aR,6aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid , also known by its IUPAC name, is a complex organic molecule with potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula

  • Molecular Formula : C12H19NO5
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 1653966-27-8

Structural Characteristics

The compound features a furo[2,3-c]pyrrole backbone with a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry at the 2, 3a, and 6a positions is critical for its biological activity.

Pharmacological Studies

Several studies have investigated the pharmacological profiles of related compounds:

  • Anticancer Activity : Derivatives similar to the target compound have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study highlighted the efficacy of pyrrole-containing compounds in reducing tumor growth in xenograft models .
  • Neuroprotective Effects : Some compounds within this chemical class have been evaluated for neuroprotective properties, showing promise in models of neurodegeneration by reducing oxidative stress and inflammation .

Case Study 1: Inhibition of AKT

A recent study focused on the development of AKT inhibitors derived from pyrrole scaffolds demonstrated that modifications at the furo-pyrrole junction significantly enhanced potency and selectivity. The lead compound exhibited an IC50 value below 50 nM against AKT1 in cellular assays, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of pyrrole derivatives in models of Alzheimer's disease. The study found that certain compounds could inhibit amyloid-beta aggregation and promote neuronal survival under stress conditions .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (nM)Reference
Compound AAKT Inhibition<50
Compound BNeuroprotection<100
Target CompoundTBDTBDTBD

Table 2: Structural Features and Their Implications

FeatureImplication
Tert-butoxycarbonyl groupEnhances lipophilicity
Furo-pyrrole structurePotential receptor interactions
StereochemistryCritical for biological activity

Comparison with Similar Compounds

Racemic-2-((3R,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-3-yl)acetic Acid

  • Molecular Formula: C₁₃H₂₁NO₅ (MW: 271.31 g/mol)
  • Key Difference: The acetic acid side chain is at the 3-position instead of the 2-position.
  • Synthesis : Similar Boc-protected intermediates are synthesized via CuCl₂-catalyzed cyclization, achieving yields >90% .

(3αR,6αS)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

  • Molecular Formula : C₁₁H₂₀N₂O₃ (MW: 228.28 g/mol)
  • Key Difference : Lacks the acetic acid side chain and features a simpler pyrrolo-pyrrolidine scaffold. The absence of the carboxylic acid group reduces polarity and aqueous solubility .

Functional Group Variants

(3aS,6aS)-tert-Butyl 5-(2,2,2-Trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

  • Molecular Formula : C₁₃H₁₉F₃N₂O₃ (MW: 308.30 g/mol)
  • Key Difference : Substitution of the Boc group with a trifluoroacetyl group increases electronegativity, enhancing metabolic stability but reducing hydrolytic stability under acidic conditions .

rac-(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic Acid Hydrochloride

  • Molecular Formula: C₈H₁₄ClNO₃ (MW: 207.66 g/mol)
  • Key Difference : Replaces the Boc-protected amine with a free carboxylic acid. The unprotected amine increases reactivity but necessitates careful pH control during synthesis .

Pharmacologically Relevant Analogues

Ramipril-Related Compound A

  • Structure : Features a cyclopenta[b]pyrrole core and a methoxycarbonyl-phenylpropyl side chain.
  • Key Difference : Designed as an angiotensin-converting enzyme (ACE) inhibitor, highlighting the role of bicyclic pyrrolidines in cardiovascular drug design. The absence of the Boc group in Ramipril derivatives underscores its role as a transient protecting group .

1-Methyl-6-[(6-R2-5-Methyl-8-(Methylamino)-4-[(3aS,6aS)-5-Methylhexahydropyrrolo[2,3-c]pyrrol-1-yl]...

  • Application : Part of a naphthyridine-based antiviral agent. The 5-methyl substitution on the pyrrolidine ring improves target selectivity compared to the Boc group in the target compound .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Boiling Point (°C) pKa
Target Compound C₁₃H₂₁NO₅ 271.31 Boc, acetic acid N/A ~4.53*
Racemic-3R Isomer C₁₃H₂₁NO₅ 271.31 Boc, acetic acid (3-position) N/A N/A
(3αR,6αS)-tert-Butyl Pyrrolo[3,2-b]pyrrole C₁₁H₂₀N₂O₃ 228.28 Boc N/A N/A
Trifluoroacetyl Derivative C₁₃H₁₉F₃N₂O₃ 308.30 Trifluoroacetyl N/A N/A
Ramipril-Related Compound A C₂₂H₃₀N₂O₅ 402.48 Methoxycarbonyl, cyclopenta N/A N/A

*Predicted based on analogous compounds .

Research Findings and Implications

  • Stereochemical Impact : The 2S,3aS,6aS configuration in the target compound optimizes hydrogen-bonding interactions in enzyme-binding pockets, as seen in ACE inhibitors .
  • Boc vs. Trifluoroacetyl : The Boc group offers superior stability in basic conditions, whereas trifluoroacetyl derivatives are prone to hydrolysis, limiting their utility in prolonged reactions .
  • Safety Considerations : Compounds with free carboxylic acids (e.g., Ramipril analogues) exhibit higher acute toxicity (H302) compared to Boc-protected variants, necessitating rigorous handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid
Reactant of Route 2
2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid

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